Vesamicol hydrochloride

Overview

Description

Batrachotoxin is an extremely potent cardiotoxic and neurotoxic steroidal alkaloid found in certain species of beetles, birds, and frogs. The name is derived from the Greek word “βάτραχος” (bátrachos), meaning frog . This compound is known for its high toxicity, with an LD50 in mice in the single-figure micrograms . It is one of the most lethal toxins known and has been used by indigenous people in South America for poisoning darts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of batrachotoxin is highly complex due to its intricate structure, which includes a 6/6/6/5-membered carbocycle with two double bonds, one nitrogen, and five oxygen functionalities . One notable synthetic route involves a photoredox coupling reaction followed by local-desymmetrization . Another approach by Du Bois and co-workers employed a radical cascade reaction to achieve the synthesis in 24 steps .

Industrial Production Methods: Due to the complexity and high toxicity of batrachotoxin, industrial production is not feasible. The compound is typically isolated from natural sources, such as the skin of poison-dart frogs .

Chemical Reactions Analysis

Inhibition of Acetylcholine Transport

-

Electrophysiological Studies : Vesamicol has been shown to reduce miniature endplate potential amplitudes and enhance the rundown of endplate currents during high-frequency stimulation .

-

Stereoselectivity : The effects of vesamicol are stereoselective, with the (-)-isomer being significantly more potent than the (+)-isomer in blocking neuromuscular transmission .

Interaction with Sodium Channels

At higher concentrations, vesamicol exhibits local anesthetic-like properties by blocking sodium channels, which contributes to nerve conduction failure . This effect is particularly pronounced at concentrations around 1 mM, where it leads to significant alterations in nerve terminal current waveforms.

Protonation States

Vesamicol's binding affinity to VAChT is influenced by pH levels. At acidic pH, the compound is protonated and positively charged, which enhances its binding affinity compared to neutral or alkaline conditions . The dissociation constant for the complex between protonated vesamicol and VAChT decreases from 12 nM at neutral pH to 2.1 nM at pH 10.

-

Research Findings on this compound

Recent studies have focused on synthesizing analogs of vesamicol with enhanced binding affinities for VAChT. For instance, modifications involving carbonyl groups have been shown to significantly increase the binding affinity of new compounds compared to vesamicol itself .

Comparative Binding Affinities

The following table summarizes some findings related to the binding affinities of vesamicol and its analogs:

| Compound | Binding Affinity (nM) |

|---|---|

| Vesamicol | 15.2 ± 1.05 |

| Benzovesamicol | 233 ± 37 |

| 5-Aminobenzovesamicol | 19.0 ± 2.12 |

These results indicate that structural modifications can lead to compounds with significantly improved pharmacological profiles.

This compound serves as a valuable tool in neuroscience research due to its unique mechanism of action as a VAChT inhibitor. Its ability to modulate acetylcholine transport and influence neuromuscular transmission highlights its potential therapeutic applications, particularly in treating cognitive disorders and certain types of cancer.

The ongoing research into vesamicol's chemical reactions and analogs promises to enhance our understanding of cholinergic signaling and develop novel therapeutic strategies targeting related disorders.

Scientific Research Applications

Neuroscience

- Cholinergic System Studies : Vesamicol hydrochloride is extensively used to study cholinergic neurotransmission. By blocking VAChT, researchers can investigate the role of acetylcholine in various physiological processes and neurodegenerative diseases.

- Animal Models : In vivo studies have demonstrated that this compound affects motor functions and cognitive abilities in animal models. For instance, it has been shown to induce motor impairments in Caenorhabditis elegans models, highlighting its potential use in studying cholinergic deficits associated with diseases like Alzheimer's disease .

Pharmacology

- Drug Development : The compound serves as a template for developing new pharmacological agents targeting cholinergic dysfunction. Its ability to modulate acetylcholine levels makes it a candidate for therapeutic interventions in conditions like myasthenia gravis and other cholinergic disorders .

- Cancer Research : Recent studies have identified this compound's pro-apoptotic effects on human bronchioalveolar carcinoma (BAC) cells. It induces apoptosis through the inhibition of Akt phosphorylation, suggesting potential therapeutic applications in targeting cholinergic signaling pathways in cancer treatment .

Biochemical Research

- Mechanistic Studies : As a tool for investigating presynaptic mechanisms, this compound aids in understanding how acetylcholine transport affects synaptic transmission and plasticity .

- Binding Affinity Studies : Research has shown that Vesamicol exhibits high binding affinity for VAChT (Ki ≈ 1 nM), making it a valuable reagent for studying receptor interactions and transport mechanisms .

Case Studies

Mechanism of Action

Batrachotoxin exerts its effects by irreversibly binding to sodium channels, causing a conformational change that forces the channels to remain open . This action prevents the channels from closing, leading to continuous sodium influx, which results in paralysis and death . The molecular targets include voltage-gated sodium channels in nerve and muscle cells .

Comparison with Similar Compounds

- Isobatrachotoxin

- Pseudobatrachotoxin

- Batrachotoxinin A

Comparison: Batrachotoxin is unique due to its high toxicity and specific action on sodium channels . While similar compounds like isobatrachotoxin and pseudobatrachotoxin share structural similarities, they differ in potency and specific biological effects . Batrachotoxinin A, for example, is less potent but can be converted to batrachotoxin or other analogs for various research purposes .

Biological Activity

Vesamicol hydrochloride, a compound recognized primarily for its role as an inhibitor of the vesicular acetylcholine transporter (VAChT), has garnered attention in various fields of biomedical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications, particularly focusing on its effects in cancer biology and neuropharmacology.

Overview of this compound

This compound is chemically classified as (±)-trans-2-(4-phenylpiperidinyl)cyclohexanol hydrochloride, with a CAS number of 120447-62-3. It is known for its potent inhibition of acetylcholine uptake into synaptic vesicles, which subsequently reduces the release of acetylcholine (ACh) in cholinergic neurons . The compound's inhibitory effect on VAChT presents a unique opportunity to explore cholinergic signaling pathways in both normal physiology and pathological conditions.

Vesamicol acts by binding to VAChT, effectively blocking the transport of ACh into synaptic vesicles. This inhibition leads to an increase in cytosolic ACh while decreasing vesicular ACh levels . The compound exhibits a high affinity for VAChT, with an inhibition constant (Ki) reported at approximately 2 nM .

Key Mechanisms:

- Inhibition of Acetylcholine Transport : Vesamicol's primary action is to inhibit the loading of ACh into vesicles, thereby modulating cholinergic neurotransmission.

- Apoptotic Induction : In specific cancer cell lines, such as human bronchioalveolar carcinomas (BACs), vesamicol has been shown to induce apoptosis through mechanisms involving the suppression of Akt phosphorylation .

Biological Activity in Cancer Research

Recent studies have highlighted vesamicol's potential in cancer therapy, particularly concerning BACs. Research indicates that vesamicol can induce significant apoptosis in BAC cell lines both in vitro and in vivo, without affecting growth induced by EGF or insulin-like growth factor-II . This specificity suggests that vesamicol may serve as a targeted therapeutic agent in treating certain types of cancers linked to cholinergic signaling.

Case Study: Bronchioalveolar Carcinomas

- Study Design : Human BAC cell lines were treated with nicotine to upregulate VAChT and then exposed to vesamicol.

- Findings : Vesamicol treatment resulted in robust apoptosis, indicating its potential as a therapeutic agent against nicotine-induced tumor growth .

Neuropharmacological Effects

Vesamicol's influence extends beyond oncology; it also plays a crucial role in neuropharmacology. By modulating cholinergic signaling, it affects various physiological processes including memory and sleep.

Effects on REM Sleep

Research has demonstrated that administration of vesamicol leads to a reduction in rapid eye movement (REM) sleep duration, suggesting its anticholinergic properties . This effect highlights the compound’s potential utility in studying sleep disorders and cholinergic function.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of vesamicol hydrochloride in acetylcholine-related studies?

this compound inhibits vesicular acetylcholine transporter (VAChT), blocking acetylcholine (ACh) storage in synaptic vesicles. This action reduces quantal ACh release, making it a critical tool for studying cholinergic neurotransruption. Its Ki value for VAChT inhibition is 2 nM, though it also binds σ1/σ2 receptors (Ki: 26 nM and 34 nM, respectively), necessitating controls for off-target effects .

Q. How should this compound be prepared for in vitro experiments, and what solubility challenges exist?

The compound is typically dissolved in DMSO (solubility: ~20.83 mg/mL in vitro). For in vivo formulations, concentrations ≥2.08 mg/mL (7.03 mM) are achievable using saline or PBS. Note that solubility discrepancies exist between sources (e.g., 18.7 mg/mL in DMSO reported elsewhere), requiring empirical validation via spectrophotometry or HPLC .

Q. What are the standard protocols for quantifying vesamicol's effects on acetylcholine levels in animal models?

In male Wistar rats, intraperitoneal administration (3 mg/kg) increases cytosolic ACh and decreases vesicular ACh in most brain regions except the striatum. Tissue-specific effects should be analyzed using microdialysis or LC-MS, with regional dissections guided by stereotaxic coordinates .

Q. How can this compound be validated as a selective VAChT inhibitor in experimental systems?

Co-administer σ receptor antagonists (e.g., BD-1047 for σ1) to isolate VAChT-specific effects. Validate selectivity via radioligand binding assays using [³H]vesamicol and compare inhibition curves against σ receptor ligands .

Advanced Research Questions

Q. How do researchers reconcile contradictory solubility data for this compound across literature sources?

Discrepancies (e.g., 20.83 mg/mL vs. 18.7 mg/mL in DMSO) may arise from batch variability, temperature, or measurement techniques (e.g., dynamic light scattering vs. gravimetry). Standardize protocols using the Bradford assay ( ) for protein-normalized solubility assessments and report conditions explicitly (e.g., temperature, solvent purity) .

Q. What experimental design considerations are critical for PET imaging studies using this compound as a VAChT antagonist?

In PET protocols, administer 10 mmol vesamicol to block VAChT and quantify specific binding via subtraction of nonspecific signals (e.g., using Fiji ImageJ for intensity analysis). Include control groups with σ receptor blockers to minimize confounding binding .

Q. How should researchers address vesamicol's σ receptor affinity when interpreting its effects on cholinergic systems?

Design dose-response curves to distinguish VAChT inhibition (low-dose: 1–10 nM) from σ-mediated effects (higher doses: >100 nM). Use siRNA knockdown or knockout models to isolate VAChT-specific pathways .

Q. What methodologies optimize the stability of this compound in long-term storage for reproducible experiments?

Store lyophilized powder at -20°C (stable for 3 years). For solutions, aliquot and store at -80°C (1-year stability). Avoid freeze-thaw cycles by preparing single-use aliquots. Validate stability via LC-MS every 6 months .

Q. Data Analysis and Reproducibility

Q. How are region-specific variations in vesamicol's effects on brain ACh levels analyzed quantitatively?

Use Fiji ImageJ to define regions of interest (ROIs) in gray/white matter. Subtract nonspecific binding (measured in σ receptor-blocked samples) from total binding. Normalize data to protein content (Bradford assay) and express as % change vs. controls .

Q. What statistical approaches are recommended for handling variability in vesamicol dose-response studies?

Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. Ethical and Reporting Standards

Q. How should vesamicol studies comply with guidelines for reporting experimental details in publications?

Follow the Beilstein Journal of Organic Chemistry standards:

- Describe synthesis/purification steps for novel derivatives.

- Provide full characterization data (e.g., NMR, HPLC purity) for new compounds.

- Deposit large datasets (e.g., binding kinetics) as supplementary information .

Q. What ethical approvals are required for in vivo studies involving this compound?

Submit protocols to institutional animal care committees (IACUC) addressing:

- Dose justification (e.g., 3 mg/kg in rats).

- Humane endpoints (e.g., monitoring for cholinergic crisis).

- Compliance with ARRIVE guidelines for transparent reporting .

Properties

CAS No. |

120447-62-3 |

|---|---|

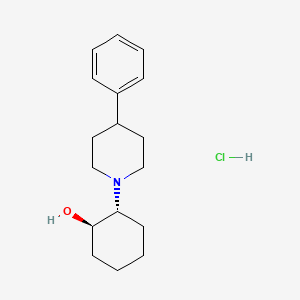

Molecular Formula |

C17H26ClNO |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16-,17-;/m1./s1 |

InChI Key |

XJNUHVMJVWOYCW-GBNZRNLASA-N |

SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

22232-64-0 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-phenyl-1-piperidinyl)cyclohexanol 2-(4-phenylpiperidino)cyclohexanol AH 5183 AH-5183 methylvesamicol vesamicol vesamicol hydrochloride vesamicol hydrochloride, (+,-)- vesamicol, (+,-)- |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.